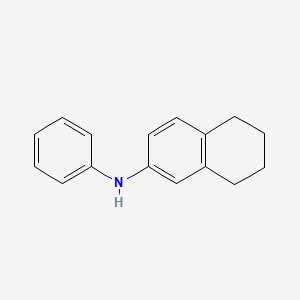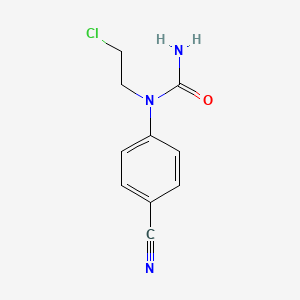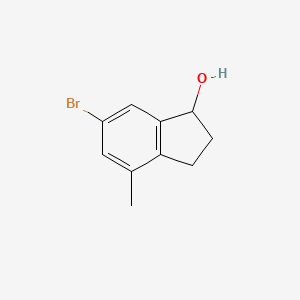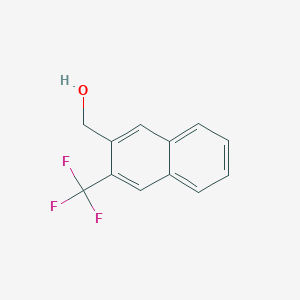
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina es un compuesto orgánico con la fórmula molecular C16H17N. Es un derivado del naftaleno, con un grupo fenilo unido al átomo de nitrógeno de una estructura de tetrahidronaftalen-2-amina. Este compuesto se utiliza principalmente en aplicaciones de investigación e industriales debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina normalmente implica la reacción de 5,6,7,8-tetrahidronaftalen-2-amina con un agente fenilante. Un método común es la aminación reductora de 5,6,7,8-tetrahidronaftalen-2-ona con anilina en presencia de un agente reductor como el cianoborohidruro de sodio .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando a menudo reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar la producción de subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las naftilaminas correspondientes.
Reducción: Puede reducirse para formar aminas más saturadas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan en condiciones controladas.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen diversas naftilaminas sustituidas y derivados fenilo, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se estudia por su potencial actividad biológica e interacciones con diversas biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina implica su interacción con dianas moleculares específicas, como enzimas y receptores. Puede modular la actividad de estas dianas uniéndose a sus sitios activos, influyendo así en diversas vías bioquímicas. Las vías y dianas moleculares exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
5,6,7,8-Tetrahidro-2-naftilamina: Un compuesto similar con un patrón de sustitución diferente en el anillo de naftaleno.
2-Amino-5,6,7,8-tetrahidronaflaleno: Otro compuesto relacionado con un grupo amino en una posición diferente.
Singularidad
La N-Fenil-5,6,7,8-tetrahidronaftalen-2-amina es única debido a la presencia del grupo fenilo, que le confiere propiedades químicas y reactividad distintas. Esto la hace especialmente valiosa en la química sintética y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-3,8-12,17H,4-7H2 |
Clave InChI |
BVEJKUFQXZTXNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)





